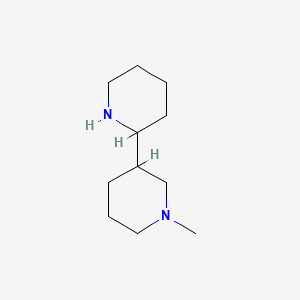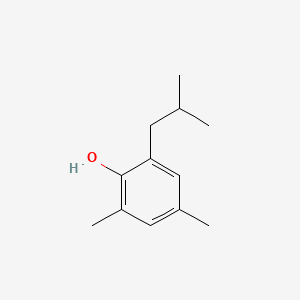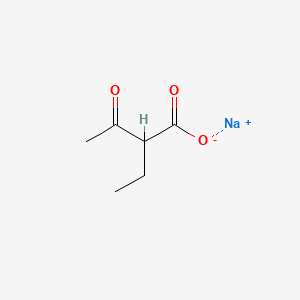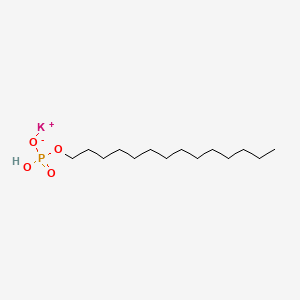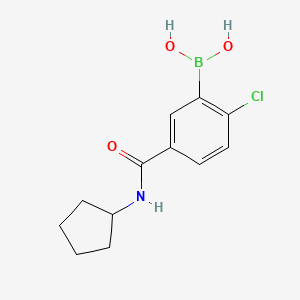
2-Chloro-5-(cyclopentylcarbamoyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(cyclopentylcarbamoyl)phenylboronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group, a chloro substituent, and a cyclopentylcarbamoyl group attached to a phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(cyclopentylcarbamoyl)phenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst.
Introduction of the Chloro Substituent: The chloro substituent can be introduced through a halogenation reaction, where the phenylboronic acid is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Attachment of the Cyclopentylcarbamoyl Group: The cyclopentylcarbamoyl group can be attached via an amide coupling reaction, where the chloro-substituted phenylboronic acid is reacted with cyclopentylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(cyclopentylcarbamoyl)phenylboronic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Phenol derivatives
Reduction: Dechlorinated phenylboronic acid
Substitution: Substituted phenylboronic acids with various functional groups
Aplicaciones Científicas De Investigación
2-Chloro-5-(cyclopentylcarbamoyl)phenylboronic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(cyclopentylcarbamoyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug design . The chloro and cyclopentylcarbamoyl groups can further modulate the compound’s reactivity and binding affinity to specific targets.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the chloro and cyclopentylcarbamoyl groups, making it less versatile in certain applications.
2-Chlorophenylboronic Acid: Similar structure but lacks the cyclopentylcarbamoyl group, which can affect its reactivity and binding properties.
Cyclopentylcarbamoylphenylboronic Acid: Lacks the chloro substituent, which can influence its chemical behavior and applications.
Uniqueness
2-Chloro-5-(cyclopentylcarbamoyl)phenylboronic acid is unique due to the combination of its boronic acid group, chloro substituent, and cyclopentylcarbamoyl group. This combination provides a balance of reactivity, stability, and binding affinity, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C12H15BClNO3 |
|---|---|
Peso molecular |
267.52 g/mol |
Nombre IUPAC |
[2-chloro-5-(cyclopentylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H15BClNO3/c14-11-6-5-8(7-10(11)13(17)18)12(16)15-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2,(H,15,16) |
Clave InChI |
CNMRUPHWPBYVLT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)C(=O)NC2CCCC2)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


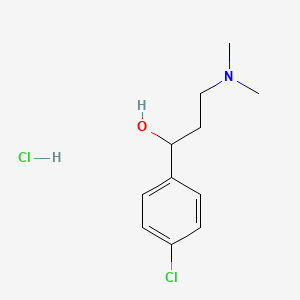



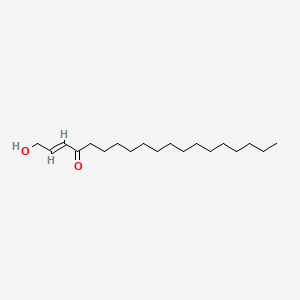


![5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12647834.png)
![3,6-Dimethyl-1-oxaspiro[4.5]decane](/img/structure/B12647838.png)

